Methyl 2-(ethylamino)-3-hydroxybutanoate
Description
Methyl 2-(ethylamino)-3-hydroxybutanoate is a chiral ester derivative containing both amino and hydroxyl functional groups.
- Core structure: A butanoate backbone with substituents at the 2- and 3-positions.
- Functional groups: Amino (ethylamino) and hydroxyl groups, which influence solubility, reactivity, and biological activity.
This compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods observed in analogs . Its applications may span pharmaceuticals (e.g., prodrugs) or agrochemicals, given the prevalence of amino esters in these fields .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3 |
InChI Key |
DMECLSVIFYXWID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C(C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-hydroxybutanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(ethylamino)-3-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of 2-(ethylamino)-3-hydroxybutanoic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, is gaining traction in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-(ethylamino)-3-oxobutanoate.
Reduction: Formation of 2-(ethylamino)-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(ethylamino)-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects. The presence of the ethylamino group allows for potential interactions with receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(ethylamino)-3-hydroxybutanoate with key analogs from the evidence:
Key Observations :
- Amino vs.
- Chirality: All analogs except Ethyl 3-hydroxy-3-methylbutanoate are synthesized with stereochemical control, critical for pharmacological activity .
Challenges :
Physicochemical Properties
- Hydrophilicity: Amino-containing analogs (e.g., ) are more water-soluble than hydroxyl-only derivatives (e.g., ), as amino groups enhance hydrogen bonding.
- Thermodynamics: Ethyl 3-hydroxy-3-methylbutanoate has a standard evaporation enthalpy (ΔHvap) of 54.2 kJ/mol , while amino esters likely exhibit higher ΔHvap due to stronger intermolecular forces.
- Stability: Trifluoroethylamino analogs () may resist enzymatic degradation better than ethylamino derivatives due to fluorine’s electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
